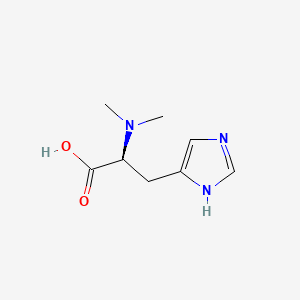

N,N-Dimethyl-L-histidine

Beschreibung

N,N-Dimethyl-L-histidine (CAS: 115374-96-4) is a methylated derivative of the amino acid L-histidine. Its IUPAC name is (2S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoic acid (). The compound features two methyl groups attached to the α-amino nitrogen of histidine, distinguishing it from other methylated or acetylated variants. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, it plays a critical role in biosynthesis pathways, particularly in the production of ergothioneine, a sulfur-containing antioxidant (). Enzymes such as L-histidine Nα-methyltransferase (EC 2.1.1.44) catalyze its formation and further modifications ().

Eigenschaften

IUPAC Name |

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOBSLOLPCWZKQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947821 | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24940-57-6 | |

| Record name | N,N-Dimethyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24940-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024940576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine typically involves the methylation of L-histidine. This can be achieved through the reaction of L-histidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of methylating agent and reaction conditions can be tailored to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Enzymatic Methylation to Hercynine

N,N-Dimethyl-L-histidine serves as a substrate in the final step of ergothioneine biosynthesis, where it undergoes trimethylation via the enzyme L-histidine Nα-methyltransferase (EC 2.1.1.44) . This reaction utilizes S-adenosylmethionine (SAM) as a methyl donor, producing hercynine (Nα,Nα,Nα-trimethyl-L-histidine) and S-adenosylhomocysteine :This enzyme is part of a conserved pathway in fungi and bacteria, highlighting its role in sulfur metabolism and antioxidant synthesis .

Synthetic Methylation Reactions

Chemical methylation of this compound using iodomethane under alkaline conditions yields hercynine with high efficiency. A patented method demonstrates :

- Reagents : Iodomethane (1.3 equivalents)

- Conditions : Methanol solvent, pH 9 (adjusted with NaOH), 25–30°C, 18-hour reaction.

- Yield : 93% after purification via electrodialysis and recrystallization .

This synthetic route bypasses enzymatic constraints, enabling large-scale production.

Acid-Base Behavior and Tautomerism

The imidazole side chain governs pH-dependent reactivity:

- pKa : ~6.0 for the imidazole ring, enabling protonation below pH 6 and deprotonation above .

- Tautomers : Neutral forms exist as N1-H (Hie ) or N3-H (Hid ) tautomers, influencing hydrogen-bonding and metal coordination .

- Zwitterionic State : The compound exists as a zwitterion at physiological pH, with a protonated α-amino group (pKa ~9) and deprotonated carboxyl group (pKa ~2) .

Data Tables

Table 1: Enzymatic Methylation Parameters

| Property | Detail | Reference |

|---|---|---|

| Enzyme | EC 2.1.1.44 | |

| Substrate | This compound | |

| Cofactor | S-adenosylmethionine | |

| Product | Hercynine |

Table 2: Synthetic Methylation Conditions

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Iodomethane | |

| Solvent | Methanol | |

| pH | 9 | |

| Temperature | 25–30°C | |

| Yield | 93% |

Table 3: Acid-Base Properties

| Property | Value | Reference |

|---|---|---|

| Imidazole pKa | ~6.0 | |

| Tautomers | N1-H (Hie), N3-H (Hid) | |

| Zwitterion | Yes (pH 6–8) |

Wissenschaftliche Forschungsanwendungen

Biochemical Research

N,N-Dimethyl-L-histidine is widely utilized in biochemical studies to investigate protein interactions and enzyme activities. It plays a critical role in metabolic pathways involving histidine derivatives, which are essential for numerous biological functions. Researchers leverage this compound to explore the dynamics of enzyme catalysis and substrate specificity, particularly in systems where histidine is a key player in enzymatic reactions .

Pharmaceutical Development

In the realm of drug formulation, this compound is explored for its potential to enhance therapeutic efficacy by targeting specific biological pathways. Its structural similarity to histidine allows it to influence pharmacokinetics and pharmacodynamics of drug candidates. Studies indicate that this compound may enhance the solubility and stability of certain pharmaceuticals, making it a valuable additive in drug development .

Nutrition Science

This compound has implications in nutrition science, particularly concerning amino acid metabolism. Researchers are investigating its effects on dietary supplements aimed at improving athletic performance and recovery. The compound's role in modulating metabolic processes can potentially lead to enhanced muscle recovery and reduced fatigue during exercise .

Cell Culture Applications

This compound is also employed in cell culture media to support the growth of various cell lines, particularly in cancer research and regenerative medicine. This compound provides essential nutrients that facilitate cellular proliferation and differentiation, making it a crucial component in studies focusing on tumor biology and tissue engineering .

Analytical Chemistry

In analytical chemistry, this compound is utilized in chromatography and mass spectrometry for analyzing complex biological samples. Its unique properties allow researchers to gain insights into metabolic disorders by profiling amino acid levels and their derivatives in biological fluids. This application is particularly important for understanding disease mechanisms and developing diagnostic tools .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Description |

|---|---|

| Biochemical Research | Investigates protein interactions and enzyme activities related to metabolic pathways involving histidine derivatives. |

| Pharmaceutical Development | Enhances drug formulation stability and efficacy by targeting specific biological pathways. |

| Nutrition Science | Studies effects on amino acid metabolism for dietary supplements aimed at improving athletic performance. |

| Cell Culture Applications | Supports growth of cell lines for cancer research and regenerative medicine applications. |

| Analytical Chemistry | Utilized in chromatography and mass spectrometry for profiling amino acids in biological samples. |

Case Studies

- Enzyme Activity Investigation : A study demonstrated that this compound could significantly influence the activity of certain enzymes involved in metabolic processes, providing insights into how modifications to histidine can alter enzymatic function .

- Drug Formulation Enhancement : Research indicated that incorporating this compound into drug formulations improved solubility profiles, leading to better absorption rates in preclinical models .

- Cell Growth Support : In a cancer research setting, this compound was shown to enhance the proliferation of specific cancer cell lines when included in culture media, underscoring its utility in studying tumor biology .

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-L-histidine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in histamine metabolism, thereby affecting histamine levels in the body. Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key differences between N,N-Dimethyl-L-histidine and related histidine derivatives:

Key Research Findings

Enzymatic Substrate Specificity: OvoA (ovothiol A synthase) exhibits broader substrate flexibility compared to EgtB (ergothioneine synthase). While EgtB cannot process OvoA’s substrates, OvoA catalyzes reactions with this compound, producing 2-substituted regioisomers (e.g., in ovothiol biosynthesis). In contrast, reactions with monomethylated histidine yield mixed 2- and 5-substituted products (). Regioselectivity Flip: The presence of dimethyl groups on histidine’s α-amino nitrogen alters OvoA’s regioselectivity from C-5 (native substrates) to C-2, highlighting the steric and electronic influence of substituents ().

Biosynthetic Pathways :

- In Neurospora crassa, This compound is a preferential substrate for EgtD , which methylates it further in the ergothioneine pathway ().

- β-Hydroxy-N,N-dimethyl-L-histidine (hdmHis) is a modified variant observed in Streptomyces-derived lipoavitide, demonstrating its role in complex natural product assembly ().

Physical and Chemical Properties :

- N-Acetyl-L-histidine has distinct properties, including a higher boiling point (620.2°C) and lower vapor pressure (3.04 × 10⁻¹⁶ mmHg at 25°C) compared to methylated derivatives, influencing its metabolic stability and solubility ().

- The imidazole ring methylation in 3-methylhistidine shifts its biological role entirely, making it a biomarker rather than a biosynthetic intermediate ().

Biologische Aktivität

N,N-Dimethyl-L-histidine (DMH) is a derivative of the amino acid L-histidine, notable for its biological significance and potential therapeutic applications. This article explores the biological activity of DMH, including its metabolic pathways, physiological effects, and implications in various health contexts.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two methyl groups attached to the nitrogen atoms of the imidazole ring of histidine. This modification affects its solubility, transport mechanisms, and biological interactions.

Metabolic Pathways

DMH is synthesized through methylation of L-histidine, primarily in microbial systems. It is recognized as a fungal metabolite and has been studied for its role in various metabolic processes. The compound's metabolism involves enzymatic pathways that include histidine ammonia lyase (HAL), which is crucial for histidine catabolism in mammals .

1. Antioxidant Properties

Research indicates that DMH exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress. This activity is particularly relevant in conditions where oxidative damage is a concern, such as cancer and neurodegenerative diseases.

- Case Study : In pancreatic cancer models, histidine (and by extension, its derivatives like DMH) was shown to enhance the cytotoxic effects of chemotherapeutic agents like gemcitabine by promoting oxidative stress through glutathione depletion .

2. Role in Amino Acid Homeostasis

DMH influences amino acid metabolism and homeostasis within cells. Its interaction with other amino acids can modulate metabolic pathways that are crucial for maintaining cellular health.

- Research Findings : Studies have demonstrated that DMH can disrupt amino acid balance, leading to altered metabolic states that may affect tumor growth and survival rates in experimental models .

3. Neuroprotective Effects

The neuroprotective potential of DMH has been explored in various studies. Its ability to cross the blood-brain barrier suggests it may have implications for neurological health.

- Findings : In animal models, DMH administration was associated with improved cognitive function and reduced neuroinflammation, indicating a protective role against neurodegenerative conditions .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activities of this compound compared to L-histidine:

| Activity | This compound | L-Histidine |

|---|---|---|

| Antioxidant Effect | Moderate | High |

| Influence on Amino Acid Metabolism | Significant | Moderate |

| Neuroprotective Potential | Present | Limited |

| Role in Cancer Therapy | Enhances efficacy | Directly cytotoxic |

Safety and Toxicology

Safety assessments indicate that DMH is generally well-tolerated with minimal side effects reported at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. How is N,N-Dimethyl-L-histidine (hdmHis) structurally characterized in complex natural products?

- Methodological Answer : Structural elucidation of hdmHis involves a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, β-hydroxy-N,N-dimethyl-L-histidine (hdmHis) was identified in the lipoavitide compound through heteronuclear correlation experiments (HSQC, HMBC) to resolve its β-hydroxy and dimethylamine modifications. Isotopic labeling in biosynthetic studies can further validate methylation patterns .

Q. What analytical techniques are recommended for quantifying hdmHis in biological matrices?

- Methodological Answer : Reverse-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use hydrophilic interaction liquid chromatography (HILIC) columns to retain polar histidine derivatives. Calibration standards should include isotopically labeled internal standards (e.g., ¹³C/¹⁵N-hdmHis) to correct for matrix effects. Validation parameters (linearity, LOD/LOQ) must comply with ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for hdmHis-containing peptides?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or peptide purity. To address this:

- Reproducibility : Use orthogonal purification methods (e.g., HPLC followed by ion-exchange chromatography) to ensure >95% peptide purity.

- Assay Standardization : Include positive controls (e.g., known histidine-derived antimicrobial peptides) and validate results across multiple cell lines or enzymatic assays.

- Data Triangulation : Combine bioactivity data with structural dynamics studies (e.g., molecular docking or circular dichroism) to correlate function with conformational stability .

Q. What strategies are effective for heterologous expression of hdmHis-modified peptides?

- Methodological Answer : Utilize the CAPTURE cloning tool to integrate gene clusters into expression hosts like Streptomyces albus J1074. Key steps include:

- Promoter Engineering : Replace native promoters with inducible systems (e.g., tipA for thiostrepton induction) to boost yield.

- Post-Translational Modification : Co-express methyltransferases (e.g., HdmM) to ensure site-specific dimethylation. Validate modifications via Edman degradation or MALDI-TOF MS .

Q. How does the β-hydroxy modification in hdmHis influence its role in metalloenzyme binding?

- Methodological Answer : The β-hydroxy group enhances metal chelation via bidentate coordination. Investigate this using:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with transition metals (e.g., Zn²⁺, Fe³⁺).

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry in crystallized hdmHis-metal complexes. Comparative studies with non-hydroxylated analogs can isolate the hydroxyl group’s contribution .

Methodological Best Practices

- Synthesis & Purification : For chemical synthesis, employ Fmoc solid-phase peptide synthesis (SPPS) with tert-butyl protection for the dimethylamine group. Deprotect using TFA:thioanisole (95:5) to prevent side reactions .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., animal models, sample size justification) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.